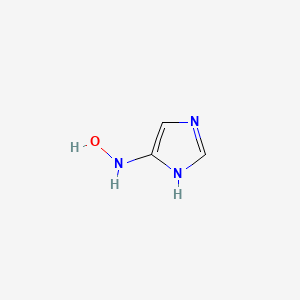

N-Hydroxy-1H-imidazol-5-amine

Description

Contextualization within the Field of N-Hydroxy Heterocycles and Imidazole (B134444) Chemistry

N-hydroxy heterocycles represent a significant class of compounds in medicinal chemistry. The incorporation of an N-hydroxy moiety can significantly alter a molecule's physicochemical properties, such as its solubility and acid-base characteristics. This functional group can also enhance binding to target proteins through the formation of additional hydrogen bonds. nih.gov While N-hydroxyindoles and N-hydroxypyridines have been more extensively studied, the exploration of N-hydroxyimidazoles is an expanding area of research. nih.gov These compounds can exist in tautomeric forms, as N-hydroxy-1H-imidazoles or as imidazole N-oxides, with the equilibrium depending on substituents and the chemical environment. researchgate.net

The imidazole ring itself is a five-membered aromatic heterocycle containing two nitrogen atoms. chemscene.comworktribe.com This structure is a fundamental component of many natural products, including the amino acid histidine, histamine, and nucleic acids. worktribe.commolport.com Its ability to act as both a proton donor and acceptor, and to coordinate with metal ions, makes it a "privileged scaffold" in medicinal chemistry, found in a wide array of drugs with diverse therapeutic actions. chemscene.com The combination of the versatile imidazole core with the unique properties of the N-hydroxy group in N-Hydroxy-1H-imidazol-5-amine makes it a compound of considerable scientific interest.

Significance as a Foundational Scaffold and Synthetic Intermediate in Organic Synthesis

The structure of N-Hydroxy-1H-imidazol-5-amine, featuring both an amino group and an N-hydroxy group on the imidazole ring, makes it a valuable foundational scaffold and a versatile synthetic intermediate. The amino group at the 5-position serves as a key functional handle for further molecular elaboration. For instance, related 5-aminoimidazoles are used as precursors for the synthesis of more complex heterocyclic systems, such as purines and other fused imidazoles. derpharmachemica.commdpi.comnih.gov

The N-hydroxy group not only influences the electronic properties of the imidazole ring but also provides a reactive site for various chemical transformations. General synthetic strategies for creating 1-hydroxyimidazoles often involve the condensation of α-dicarbonyl monoximes with aldehydes and ammonia (B1221849) or the reaction of α-hydroxyimino ketones with N-methyleneamines. researchgate.net More contemporary methods include multicomponent reactions that allow for the efficient, one-pot synthesis of highly substituted 1-hydroxyimidazoles. rsc.org These synthetic routes highlight the potential for N-Hydroxy-1H-imidazol-5-amine to be either a target molecule of interest or a key building block for constructing a library of diverse and complex molecules for various research applications. worktribe.com

Chemical Compound Data

| Compound Name |

| N-Hydroxy-1H-imidazol-5-amine |

| Histidine |

| Histamine |

| N'-Hydroxy-1-methyl-1H-imidazole-5-carboximidamide |

| 5-Amino-1-benzyl-4-cyano-2-hydroxyimidazole |

Structure

3D Structure

Properties

CAS No. |

126208-93-3 |

|---|---|

Molecular Formula |

C3H5N3O |

Molecular Weight |

99.09 g/mol |

IUPAC Name |

N-(1H-imidazol-5-yl)hydroxylamine |

InChI |

InChI=1S/C3H5N3O/c7-6-3-1-4-2-5-3/h1-2,6-7H,(H,4,5) |

InChI Key |

XDKSUYPVQXGPOU-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(NC=N1)NO |

Origin of Product |

United States |

Elucidation of Chemical Transformations and Reactivity Profiles of N Hydroxy 1h Imidazol 5 Amine

Reactivity at the N-Hydroxy Moiety

The N-hydroxy group is a pivotal center of reactivity in the molecule. It can participate in radical reactions, undergo oxidation to various states, and be reduced to the parent amine. This functionality is analogous to that seen in other N-hydroxy compounds like N-hydroxyphthalimide (NHPI) and, more closely, N-hydroxybenzimidazoles (NHBIs), which have been leveraged as precursors for catalytic applications. rsc.orgnih.gov

Generation and Characterization of N-Oxyl Radicals

One of the most significant reactions of N-hydroxy compounds is their one-electron oxidation to form persistent or transient N-oxyl radicals. nih.gov For N-Hydroxy-1H-imidazol-5-amine, this transformation would yield the corresponding imidazolyl-N-oxyl radical. The generation of these radicals is typically achieved using chemical oxidants or electrochemical methods. The stability and reactivity of the resulting N-oxyl radical are influenced by the electronic properties of the imidazole (B134444) ring substituents. The presence of the electron-donating 5-amino group is expected to influence the electronic structure and stability of the radical species.

The generation of N-oxyl radicals from N-hydroxy precursors is a well-established method for initiating radical-mediated transformations. rsc.org The process involves the formal abstraction of the hydrogen atom from the hydroxyl group.

Mechanism of Generation : The N-oxyl radical (Structure II ) is formed from N-Hydroxy-1H-imidazol-5-amine (Structure I ) via oxidation. This can be accomplished with various oxidizing agents. For instance, reagents like Selectfluor®, in a process that may involve a radical cation intermediate, can facilitate the formation of the N-oxyl radical. rsc.org

| Oxidizing Agent | Precursor Type | Reference |

| Selectfluor® | N-Hydroxybenzimidazole | rsc.org |

| Diethyl azodicarboxylate (DEAD) | N-Hydroxyphthalimide | nih.gov |

| Mn(OAc)₃·2H₂O | N-Hydroxyimides | researchgate.net |

| KMnO₄ | Oximes | researchgate.net |

| (NH₄)₂Ce(NO₃)₆ (CAN) | N-Hydroxyimides | researchgate.net |

Interactive Table 1: Oxidizing agents for generating N-oxyl radicals from N-hydroxy compounds.

Characterization of these transient radical species often relies on techniques like Electron Paramagnetic Resonance (EPR) spectroscopy, which can provide insight into the radical's structure and electronic environment. nih.gov

Radical-Mediated Reactions and C–H Functionalization

N-oxyl radicals generated from N-hydroxy compounds are highly effective organocatalysts for the functionalization of C–H bonds. nih.govmuni.cz These radicals can selectively abstract hydrogen atoms from substrates, particularly from activated positions like benzylic or allylic C–H bonds, to generate carbon-centered radicals. This initiation step triggers a radical chain reaction, leading to the formation of new C-C, C-N, or C-O bonds. rsc.orgnih.gov

The N-oxyl radical derived from N-Hydroxy-1H-imidazol-5-amine could function as a catalyst in a similar manner to N-hydroxyphthalimide (NHPI) and N-hydroxybenzimidazoles (NHBIs). rsc.orgnih.gov The catalytic cycle typically involves:

Initiation : Oxidation of the N-hydroxyimidazole to the N-oxyl radical.

Propagation :

The N-oxyl radical abstracts a hydrogen atom from a substrate (R-H) to form a carbon-centered radical (R•) and regenerate the N-hydroxyimidazole.

The carbon-centered radical (R•) reacts with a trapping agent (X-Y) to form the functionalized product (R-X) and a new radical (Y•).

The radical Y• can then continue the chain or react with another species to regenerate the N-oxyl radical.

A prominent application is the direct C–H fluorination of aldehydes to acyl fluorides using Selectfluor® as both the fluorine source and the terminal oxidant, a reaction catalyzed by NHBI derivatives. rsc.org

| Reaction Type | N-Oxyl Precursor | Substrate | Product | Reference |

| Benzylic C–H Amination | N-Hydroxybenzimidazole | Ethylbenzene | Aminated Ethylbenzene | nih.gov |

| C–H Fluorination | N-Hydroxybenzimidazole | Aldehydes | Acyl Fluorides | rsc.org |

| C–O Coupling | N-Hydroxyphthalimide | Benzylic Substrates | Ethers/Esters | researchgate.net |

Interactive Table 2: Examples of C–H functionalization reactions mediated by N-oxyl radicals.

Oxidation and Reduction Pathways of the N-Hydroxy Group

Beyond single-electron oxidation to the N-oxyl radical, the N-hydroxy group can participate in other redox transformations.

Oxidation: Oxidation of 1-hydroxyimidazoles can lead to the formation of stable nitrones (imidazole N-oxides), which exist in tautomeric equilibrium with the N-hydroxy form. researchgate.netpublish.csiro.au The position of this equilibrium is sensitive to solvent polarity and the electronic nature of ring substituents. researchgate.netresearchgate.net For N-Hydroxy-1H-imidazol-5-amine, the N-oxide tautomer, 5-Amino-1H-imidazole 3-oxide, is a likely product of oxidation. Further oxidation could potentially lead to ring-opened products or more complex structures, depending on the reaction conditions. The oxidation of related 2-hydroxylaminoimidazoles in the air can lead to the formation of azoxy derivatives through condensation of the hydroxylamine (B1172632) with its nitroso oxidation product. nih.gov

Reduction: The N-hydroxy group can be readily reduced to the corresponding N-H bond, yielding the parent imidazole. This transformation provides a synthetic route to imidazoles that might be otherwise difficult to access. acs.org Common reducing agents can be employed for this purpose.

Interactive Table 3: Selected reduction methods for N-hydroxyimidazoles.

Reactions of the Imidazole Ring System

The imidazole ring in N-Hydroxy-1H-imidazol-5-amine is aromatic and possesses two nitrogen atoms, which significantly influences its reactivity. The ring is generally susceptible to electrophilic attack, while nucleophilic attack typically requires activation. thieme-connect.denih.gov The reactivity is further modulated by the strongly electron-donating amino group at C5 and the N-hydroxy group at N1.

Electrophilic Aromatic Substitution Mechanisms

Electrophilic aromatic substitution (SEAr) is a characteristic reaction of imidazoles. nih.gov The reaction proceeds via a two-step addition-elimination mechanism involving a resonance-stabilized cationic intermediate (a σ-complex or arenium ion). uomustansiriyah.edu.iqpdx.edu

In N-Hydroxy-1H-imidazol-5-amine, the directing effects of the substituents are paramount:

5-Amino Group (-NH₂) : This is a powerful activating group and is ortho, para-directing. In the imidazole ring, this directs incoming electrophiles to the C4 and C2 positions.

N1-Hydroxy Group (-OH) : This group is generally considered deactivating due to its inductive electron-withdrawing effect, but its lone pairs can participate in resonance, potentially directing to C2 and C5.

Imidazole Ring Nitrogens : The N3 atom is basic and can be protonated or coordinate to Lewis acids, which deactivates the ring towards further electrophilic attack. wikipedia.org

The overwhelming activating and directing effect of the 5-amino group would make the C4 and C2 positions the most susceptible to electrophilic attack. Substitution at C4 would be sterically less hindered than at C2. Therefore, electrophilic substitution is predicted to occur preferentially at the C4 position.

| Reaction | Electrophile (E⁺) | Typical Reagents | Expected Major Product |

| Halogenation | Br⁺, Cl⁺ | Br₂, Cl₂ | 4-Halo-N-Hydroxy-1H-imidazol-5-amine |

| Nitration | NO₂⁺ | HNO₃/H₂SO₄ | 4-Nitro-N-Hydroxy-1H-imidazol-5-amine |

| Sulfonation | SO₃ | Fuming H₂SO₄ | N-Hydroxy-5-amino-1H-imidazole-4-sulfonic acid |

| Friedel-Crafts Acylation | RCO⁺ | RCOCl/AlCl₃ | 4-Acyl-N-Hydroxy-1H-imidazol-5-amine |

Interactive Table 4: Predicted outcomes of electrophilic aromatic substitution on N-Hydroxy-1H-imidazol-5-amine.

Nucleophilic Attack and Ring Modification

Direct nucleophilic aromatic substitution on an unactivated imidazole ring is generally difficult due to the ring's electron-rich nature. pdx.edu Such reactions typically require the presence of strong electron-withdrawing groups to stabilize the negative charge in the Meisenheimer-like intermediate, or the presence of a good leaving group. Given that N-Hydroxy-1H-imidazol-5-amine possesses a strongly electron-donating amino group, direct nucleophilic attack on the carbon atoms of the ring is highly unfavorable.

However, ring modification can occur through other pathways:

Attack at an Activated Position : If a leaving group (e.g., halide) were introduced onto the ring via electrophilic substitution (e.g., at C2 or C4), subsequent nucleophilic displacement (SNAr) could be possible, although still challenging due to the activating amino group.

Reaction following N3-Quaternization : Alkylation or protonation at the N3 position would activate the C2 position towards nucleophilic attack by creating a positive charge on the ring. The resulting imidazolium (B1220033) salt would be much more susceptible to attack by nucleophiles.

Ring-Opening Reactions : Strong bases or certain nucleophiles can induce ring-opening of the imidazole core, particularly in activated imidazolium derivatives. For example, the reaction of 3-nitro-4H-chromen-4-one with 1-substituted 5-amino-1H-imidazoles proceeds via initial nucleophilic attack of the amino group, leading to a cascade reaction and formation of new heterocyclic systems. researchgate.net

Rearrangement Reactions : Thermal rearrangements of N-hydroxyimidazole derivatives have been reported. For instance, a thiocarbamoyl derivative of N-hydroxyimidazole was shown to undergo a thermally induced acs.orgacs.org-sigmatropic rearrangement to introduce a sulfur substituent at the C4 position of the imidazole ring. arkat-usa.org A similar rearrangement could potentially be envisioned for derivatives of N-Hydroxy-1H-imidazol-5-amine to achieve ring functionalization.

Derivatization at Amine and Imidazole Nitrogen Positions

The chemical architecture of N-Hydroxy-1H-imidazol-5-amine presents three distinct nitrogen-based nucleophilic centers: the exocyclic C5-amine, the pyrrole-type N1-H of the imidazole ring, and the pyridine-type N3. This structural feature allows for selective derivatization based on the choice of reagents and reaction conditions, enabling the synthesis of a diverse library of analogs.

The exocyclic primary amine at the C5 position is typically the most nucleophilic and sterically accessible site for reactions with electrophiles under neutral or mildly basic conditions. Standard acylation and sulfonylation reactions proceed readily at this position. For instance, treatment with acyl chlorides (RCOCl) or acid anhydrides ((RCO)₂O) in the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine (B92270) leads to the formation of the corresponding C5-amides. Similarly, reaction with sulfonyl chlorides (RSO₂Cl) yields the C5-sulfonamides. These transformations are generally high-yielding and serve as a common strategy for modulating the electronic and steric properties of the substituent at C5.

Conversely, derivatization of the imidazole ring nitrogen typically requires stronger basic conditions to deprotonate the N1-H proton (pKa ≈ 14.5), generating the highly nucleophilic imidazolate anion. Subsequent reaction with alkylating agents, such as alkyl halides or tosylates, selectively furnishes N1-substituted derivatives. The choice of base is critical for achieving regioselectivity; strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are effective for this purpose. It is crucial to perform this step under anhydrous conditions to prevent competing reactions. The N-hydroxy group generally remains unreactive during these transformations unless exceptionally strong bases or specific activating agents are employed. This differential reactivity allows for a stepwise functionalization strategy, first at the C5-amine and subsequently at the N1-position.

Table 1: Summary of Selective Derivatization Reactions

| Position of Derivatization | Reagent Class | Example Reagent | Conditions | Product Type |

| C5-Amine | Acyl Halide | Acetyl chloride | Et₃N, CH₂Cl₂, 0 °C to RT | N-(1-Hydroxy-1H-imidazol-5-yl)acetamide |

| C5-Amine | Acid Anhydride | Acetic anhydride | Pyridine, RT | N-(1-Hydroxy-1H-imidazol-5-yl)acetamide |

| C5-Amine | Sulfonyl Chloride | Tosyl chloride | Pyridine, 0 °C to RT | N-(1-Hydroxy-1H-imidazol-5-yl)-4-methylbenzenesulfonamide |

| N1-Imidazole | Alkyl Halide | Methyl iodide | NaH, DMF, 0 °C to RT | 5-Amino-1-(methyloxy)-1H-imidazole |

| N1-Imidazole | Protecting Group | tert-Butyldimethylsilyl chloride (TBDMSCl) | Imidazole, DMF | 5-Amino-1-(tert-butyldimethylsilyloxy)-1H-imidazole |

Metal-Catalyzed Coupling Reactions and Functionalization

Modern synthetic methodologies, particularly metal-catalyzed cross-coupling reactions, provide powerful tools for the C-C and C-heteroatom bond formation at the imidazole core of N-Hydroxy-1H-imidazol-5-amine. These reactions typically target the C-H bonds of the imidazole ring or a pre-installed halide (e.g., bromide or iodide) at the C2 or C4 positions.

Palladium-catalyzed cross-coupling reactions are particularly effective. For C-C bond formation, the Suzuki-Miyaura coupling is a prominent example. A halogenated precursor, such as 2-bromo-N-hydroxy-1H-imidazol-5-amine, can be coupled with a variety of aryl or vinyl boronic acids in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂) and a base (e.g., K₂CO₃ or Cs₂CO₃) to install new carbon frameworks at the C2 position. Similarly, Sonogashira coupling with terminal alkynes, catalyzed by a palladium/copper system, allows for the introduction of alkynyl moieties, which are versatile synthons for further transformations.

More advanced strategies involve the direct C-H activation and functionalization of the imidazole ring, obviating the need for pre-halogenation. The C2-H bond of the imidazole is the most acidic and thus the most common site for direct functionalization. Under appropriate directing group assistance or specific ligand/catalyst combinations, palladium, rhodium, or iridium catalysts can facilitate the direct arylation, alkenylation, or alkylation of the C2 position. The N-hydroxy group or a derivative thereof can potentially act as a directing group to guide the metal catalyst to the adjacent C2 position, enhancing regioselectivity and efficiency. These methods represent a more atom-economical approach to constructing complex derivatives.

Table 2: Overview of Metal-Catalyzed Functionalization

| Reaction Type | Target Position | Catalyst System | Coupling Partner | Resulting Functionalization |

| Suzuki-Miyaura Coupling | C2 or C4 (Halogenated) | Pd(PPh₃)₄, Base (e.g., K₂CO₃) | Arylboronic acid | C-Aryl bond formation |

| Sonogashira Coupling | C2 or C4 (Halogenated) | PdCl₂(PPh₃)₂, CuI, Base (e.g., Et₃N) | Terminal alkyne | C-Alkynyl bond formation |

| Buchwald-Hartwig Amination | C2 or C4 (Halogenated) | Pd₂(dba)₃, Ligand (e.g., Xantphos) | Primary/Secondary Amine | C-N bond formation (arylamine) |

| Direct C-H Arylation | C2 | Pd(OAc)₂, Ligand (e.g., PCy₃) | Aryl halide | Direct C-Aryl bond formation |

Intramolecular Rearrangements and Cyclization Processes

The proximate arrangement of the N-hydroxy and C5-amine functionalities on the imidazole scaffold makes N-Hydroxy-1H-imidazol-5-amine a prime substrate for intramolecular reactions, leading to the formation of novel fused heterocyclic systems. These transformations are typically triggered by oxidative, acidic, or basic conditions, or through condensation with bifunctional reagents.

One of the most significant cyclization pathways is an intramolecular oxidative cyclization. Treatment of N-Hydroxy-1H-imidazol-5-amine with a mild oxidizing agent, such as lead(IV) acetate (B1210297) or manganese(IV) oxide, can induce the formation of a highly strained but synthetically valuable imidazo[4,5-d]isoxazole ring system. The proposed mechanism involves the oxidation of the N-hydroxyamine to a nitroso intermediate, which is then poised for an intramolecular electrophilic attack at the electron-rich C4 position of the imidazole ring, followed by aromatization to yield the fused bicyclic product.

Another key transformation involves condensation-cyclization reactions. When N-Hydroxy-1H-imidazol-5-amine is treated with a 1,2- or 1,3-dicarbonyl compound (e.g., glyoxal (B1671930) or acetylacetone) under acidic or basic catalysis, a cascade of reactions can occur. The C5-amine can first form an enamine or imine intermediate with one of the carbonyl groups. This intermediate can then undergo a subsequent intramolecular cyclization involving the N-hydroxy group attacking the second carbonyl, leading to the formation of complex fused polycyclic structures, such as dihydropyrazine (B8608421) or diazepine (B8756704) rings fused to the imidazole core. The precise structure of the final product is highly dependent on the nature of the dicarbonyl reagent and the reaction conditions employed. These intramolecular processes provide an elegant and efficient route to building molecular complexity from a simple imidazole precursor.

Table 3: Summary of Intramolecular Reactions

| Process Type | Reagent/Conditions | Key Intermediate | Resulting Fused Ring System |

| Oxidative Cyclization | Lead(IV) acetate or MnO₂ | Nitroso-imidazole | Imidazo[4,5-d]isoxazole |

| Condensative Cyclization | Glyoxal, Acidic (e.g., AcOH) | Di-imine intermediate | Imidazo[4,5-e][1,4]dihydropyrazine |

| Condensative Cyclization | Acetylacetone, Basic (e.g., piperidine) | Enaminone intermediate | Imidazo[4,5-f][1,4]diazepine derivative |

In-depth Spectroscopic Analysis of N-Hydroxy-1H-imidazol-5-amine Remains Elusive in Current Scientific Literature

A comprehensive search of scientific databases and scholarly articles has revealed a significant gap in the publicly available research on the chemical compound N-Hydroxy-1H-imidazol-5-amine. While extensive spectroscopic data exists for the broader class of imidazole derivatives, specific, detailed structural elucidation and characterization for this particular molecule are not documented in the accessible literature. Consequently, a complete analysis as outlined by advanced spectroscopic techniques cannot be provided at this time.

The requested in-depth analysis, encompassing high-resolution Nuclear Magnetic Resonance (NMR) and vibrational spectroscopy, requires specific experimental data that has not been published. This includes precise chemical shifts and coupling constants from 1D NMR techniques (¹H-NMR, ¹³C-NMR, ¹⁵N NMR), correlation data from 2D NMR techniques (COSY, NOESY, HSQC, HMBC) for establishing connectivity and stereochemistry, as well as data from solid-state NMR and isotopic labeling studies. Furthermore, a detailed analysis of characteristic vibrational modes from Fourier-Transform Infrared (FT-IR) and FT-Raman spectroscopy is not available.

While general principles of spectroscopy can predict theoretical values for related structures, the generation of scientifically accurate and authoritative content with detailed research findings, as requested, is contingent on the existence of primary research focused on N-Hydroxy-1H-imidazol-5-amine. Without such foundational studies, any attempt to populate the advanced structural and spectroscopic characterization sections would be speculative and would not meet the required standards of scientific accuracy.

Researchers and chemists interested in this specific compound are encouraged to undertake its synthesis and subsequent detailed spectroscopic characterization to contribute this valuable data to the scientific community.

Advanced Structural Elucidation and Spectroscopic Characterization of N Hydroxy 1h Imidazol 5 Amine

Vibrational Spectroscopy (Fourier-Transform Infrared (FT-IR) and FT-Raman)

Correlation with Theoretical Vibrational Frequencies

The vibrational modes of N-Hydroxy-1H-imidazol-5-amine can be precisely assigned through a comparative analysis of experimental spectroscopic data (FTIR and Raman) and theoretical calculations. Computational methods, particularly Density Functional Theory (DFT) using functionals like B3LYP, are employed to calculate the vibrational frequencies of the molecule in its ground state. This correlation is crucial for confirming the molecular structure by assigning specific vibrational modes, such as stretching, bending, and torsional vibrations, to the observed spectral bands.

The theoretical calculations provide a predicted vibrational spectrum that, when compared with the experimental infrared and Raman spectra, allows for a detailed interpretation of the compound's structural features. Key vibrational modes expected for N-Hydroxy-1H-imidazol-5-amine include O-H and N-H stretching, imidazole (B134444) ring stretching and deformation, and C-N stretching vibrations.

Table 1: Hypothetical Vibrational Mode Assignments for N-Hydroxy-1H-imidazol-5-amine

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Assignment |

| ν(O-H) | 3550 | 3545 | O-H stretch |

| ν(N-H) asym | 3450 | 3448 | Asymmetric NH₂ stretch |

| ν(N-H) sym | 3360 | 3355 | Symmetric NH₂ stretch |

| ν(C=N) | 1640 | 1635 | Imidazole C=N stretch |

| ν(C=C) | 1580 | 1575 | Imidazole C=C stretch |

| δ(N-H) | 1610 | 1605 | NH₂ scissoring |

| ν(C-N) | 1350 | 1348 | C-N stretch |

| δ(O-H) | 1410 | 1405 | O-H in-plane bend |

Note: The data in this table is hypothetical and serves as an illustrative example of typical assignments based on computational and experimental vibrational analysis of heterocyclic amines.

Mass Spectrometry (e.g., LC-MS, ESI-MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is a fundamental technique for determining the molecular weight and elucidating the structure of N-Hydroxy-1H-imidazol-5-amine. Using soft ionization techniques like Electrospray Ionization (ESI), the compound can be ionized with minimal fragmentation, typically yielding a prominent protonated molecular ion [M+H]⁺, which confirms its molecular mass.

Tandem mass spectrometry (MS/MS) is employed to study the fragmentation pathways. The [M+H]⁺ ion is isolated and subjected to collision-induced dissociation, causing it to break apart into smaller, stable fragment ions. The analysis of these fragments provides valuable information about the molecule's connectivity and functional groups. Plausible fragmentation pathways for N-Hydroxy-1H-imidazol-5-amine could involve the neutral loss of water (H₂O) from the N-hydroxy group, ammonia (B1221849) (NH₃) from the amine group, or ring cleavage. These fragmentation patterns are characteristic and aid in the structural confirmation of the molecule.

Table 2: Hypothetical ESI-MS Fragmentation Data for N-Hydroxy-1H-imidazol-5-amine

| m/z Value (Hypothetical) | Ion Formula | Proposed Identity/Loss |

| 115.06 | [C₃H₆N₄O + H]⁺ | Protonated Molecular Ion [M+H]⁺ |

| 98.03 | [C₃H₃N₃O + H]⁺ | Loss of Ammonia (-NH₃) |

| 97.05 | [C₃H₄N₄ + H]⁺ | Loss of Water (-H₂O) |

| 70.04 | [C₂H₃N₃]⁺ | Ring fragmentation product |

Note: The data in this table is for illustrative purposes, representing a potential fragmentation pattern for the target compound based on principles observed in similar molecules.

X-ray Crystallography for Precise Molecular Geometry

Single Crystal X-ray Diffraction Studies

To perform this analysis, a suitable single crystal of N-Hydroxy-1H-imidazol-5-amine is required. The crystal is exposed to an X-ray beam, and the resulting diffraction pattern is analyzed to construct an electron density map of the molecule. This map is then used to determine the exact position of each atom. The refinement of this data yields highly accurate molecular dimensions. For related heterocyclic compounds, crystal structures are often determined in common crystal systems such as monoclinic or triclinic.

Table 3: Hypothetical Crystallographic Data for N-Hydroxy-1H-imidazol-5-amine

| Parameter | Value |

| Chemical Formula | C₃H₆N₄O |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.75 |

| b (Å) | 10.67 |

| c (Å) | 10.95 |

| β (°) | 98.50 |

| Volume (ų) | 895.0 |

| Z | 4 |

Note: This data is hypothetical, based on typical values reported for other imidazole derivatives, and serves to illustrate the type of information obtained from single-crystal X-ray diffraction.

Analysis of Intermolecular Interactions and Packing Effects

Beyond individual molecular geometry, X-ray crystallography reveals how molecules of N-Hydroxy-1H-imidazol-5-amine interact with each other in the solid state. The presence of both hydrogen bond donors (-OH, -NH₂) and acceptors (imidazole nitrogen atoms, -OH oxygen) suggests that extensive hydrogen bonding will be the dominant intermolecular force.

These interactions dictate the crystal packing arrangement. It is anticipated that strong hydrogen bonds, such as O-H···N and N-H···N, would link molecules into specific motifs like dimers, chains, or complex three-dimensional networks. The analysis of these non-covalent interactions is crucial for understanding the physical properties of the compound.

Table 4: Potential Intermolecular Hydrogen Bonds in Crystalline N-Hydroxy-1H-imidazol-5-amine

| Donor (D) | Hydrogen (H) | Acceptor (A) | D-H···A Interaction | D···A Distance (Å) (Hypothetical) |

| O1 | H1 | N3 (imidazole) | O-H···N | 2.80 |

| N5 (amine) | H5A | O1 (hydroxy) | N-H···O | 2.95 |

| N5 (amine) | H5B | N1 (imidazole) | N-H···N | 3.05 |

| N1 (imidazole) | H1N | N5 (amine) | N-H···N | 3.10 |

Note: This table illustrates the types of hydrogen bonds that could be expected in the crystal structure of the title compound, with plausible distances based on similar structures.

Computational Chemistry and Theoretical Investigations of N Hydroxy 1h Imidazol 5 Amine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, enabling the study of molecular properties that may be difficult to measure experimentally. These calculations are based on solving the Schrödinger equation for a given molecular system.

Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic structure of molecules. nih.gov It is particularly effective for determining the ground state properties of a system by focusing on the electron density rather than the complex many-electron wavefunction.

For imidazole (B134444) derivatives, DFT calculations, often using the B3LYP functional with a basis set like 6-311++G(d,p), are employed to determine key properties. mdpi.comresearchgate.net These studies typically involve:

Energy Minimization: Calculating the total electronic energy of the molecule to find its most stable three-dimensional arrangement (optimized geometry).

Thermodynamic Parameters: Predicting properties such as zero-point vibrational energy (ZPVE), enthalpy, and entropy. mdpi.com

Frontier Molecular Orbitals (FMOs): Analyzing the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. sci-hub.sebohrium.com A smaller energy gap suggests higher reactivity.

An illustrative data table for ground state properties derived from a typical DFT calculation is shown below.

Table 1: Illustrative DFT-Calculated Ground State Properties

| Parameter | Calculated Value (Illustrative) |

|---|---|

| Total Energy (Hartree) | -435.12345 |

| Zero-Point Vibrational Energy (kcal/mol) | 75.6 |

| HOMO Energy (eV) | -6.25 |

| LUMO Energy (eV) | -1.15 |

| HOMO-LUMO Gap (eV) | 5.10 |

| Dipole Moment (Debye) | 4.8 |

While DFT is robust for ground state properties, higher-level ab initio methods are often required for more accurate descriptions of electronic structure, especially for excited states and systems with strong electron correlation.

Møller-Plesset Perturbation Theory (MP2): This method improves upon the Hartree-Fock method by adding electron correlation effects, providing more accurate energies and geometries. It is often used for optimizing structures and calculating interaction energies. acs.org

Complete Active Space Self-Consistent Field (CASSCF): CASSCF is a multi-configurational method essential for studying systems where electron correlation is significant, such as in the study of excited states, bond breaking, and reaction pathways. researchgate.netnih.gov It provides a detailed description of the electronic states, which is crucial for understanding photochemical processes like excited-state intramolecular proton transfer (ESIPT), a phenomenon observed in some imidazole derivatives. researchgate.netresearchgate.net Following a CASSCF calculation, methods like CASPT2 or NEVPT2 are often used to include dynamic electron correlation for more accurate energy predictions. nih.govnsf.gov

Geometry optimization is the process of finding the arrangement of atoms that corresponds to the minimum energy on the potential energy surface. mdpi.com For a flexible molecule, this involves conformational analysis to identify different stable conformers (rotamers) and determine their relative energies.

This analysis is performed by systematically rotating specific bonds (e.g., the C-N bond connecting a substituent or the C-O bond of the hydroxyl group) and calculating the energy at each step. rsc.org The results are often visualized as a potential energy surface (PES) scan. The most stable conformer is the one with the lowest energy, and its calculated geometric parameters (bond lengths, bond angles, and dihedral angles) can be compared with experimental data if available. mdpi.comacs.org

Table 2: Illustrative Optimized Geometrical Parameters (Bond Lengths and Angles)

| Parameter | Illustrative Calculated Value (DFT/B3LYP) |

|---|---|

| N1-C2 Bond Length (Å) | 1.375 |

| C4-C5 Bond Length (Å) | 1.380 |

| C5-N (amine) Bond Length (Å) | 1.370 |

| N1-O (hydroxy) Bond Length (Å) | 1.395 |

| C2-N1-C5 Bond Angle (°) | 108.5 |

| C4-C5-N3 Bond Angle (°) | 109.0 |

Molecular Electrostatic Potential (MEP): The MEP is a visual tool used to understand the charge distribution within a molecule. scielo.org.mx It maps the electrostatic potential onto the electron density surface, identifying regions that are electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue). mdpi.comorientjchem.org For N-Hydroxy-1H-imidazol-5-amine, an MEP map would likely show negative potential around the nitrogen atoms of the imidazole ring and the oxygen of the hydroxyl group, indicating sites susceptible to electrophilic attack. The hydrogen atoms of the amine and hydroxyl groups would show positive potential, marking them as sites for nucleophilic interaction. orientjchem.org

Solvent Accessible Surface (SAS) Analysis: The SAS, or ASA (Accessible Surface Area), defines the surface area of a molecule that is accessible to a solvent probe, typically modeled as a sphere with the radius of a water molecule (1.4 Å). wikipedia.org This analysis is crucial for understanding how a molecule interacts with its environment. It helps to quantify the exposure of hydrophobic and hydrophilic regions of the molecule to the solvent, which influences solubility and intermolecular interactions. researchgate.netnih.gov

Natural Bond Orbital (NBO) analysis is a technique used to study bonding, charge distribution, and intramolecular interactions. uni-muenchen.de It transforms the calculated wavefunction into a localized form corresponding to Lewis structures (bonds and lone pairs). joaquinbarroso.com

Key insights from NBO analysis include:

Atomic Charges: Provides a more chemically intuitive picture of the charge distribution than other methods. researchgate.net

Hybridization: Describes the hybridization of atomic orbitals in forming bonds.

Intramolecular Charge Transfer (ICT): NBO analysis quantifies the delocalization of electron density from occupied "donor" orbitals to unoccupied "acceptor" orbitals. mdpi.comresearchgate.net These donor-acceptor interactions, often described using second-order perturbation theory, stabilize the molecule. researchgate.net Strong interactions indicate significant intramolecular charge transfer, which is a key feature of many push-pull chromophores and electronically active molecules. acs.orgbeilstein-journals.org

Table 3: Illustrative NBO Analysis - Second-Order Perturbation Energy E(2) for Donor-Acceptor Interactions

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |

|---|---|---|

| LP(1) N3 | π(C4-C5) | 25.8 |

| LP(1) O | σ(N1-C5) | 5.2 |

| π(C4-C5) | π*(N1-C2) | 18.5 |

LP = Lone Pair; π = antibonding pi orbital; σ* = antibonding sigma orbital. Higher E(2) values indicate stronger interaction.

Reaction Mechanism Studies and Kinetics

Theoretical Prediction of Reaction Rate Constants

The theoretical prediction of reaction rate constants provides invaluable insights into the chemical reactivity of N-Hydroxy-1H-imidazol-5-amine. While specific kinetic data for this exact compound are not extensively documented in publicly available literature, the computational methodologies are well-established from studies on the parent imidazole molecule and its derivatives. These studies focus on reactions pertinent to atmospheric chemistry and biological processes, primarily oxidation reactions initiated by radicals such as the hydroxyl radical (•OH). researchgate.netrsc.orgacs.org

Computational approaches, such as Density Functional Theory (DFT), are employed to map the potential energy surfaces of reaction pathways. mdpi.combohrium.com For a molecule like N-Hydroxy-1H-imidazol-5-amine, theoretical investigations would typically explore several reaction channels, including:

Hydrogen Abstraction: The removal of a hydrogen atom from the N-hydroxy group, the N-H of the amine, or the C-H bonds of the imidazole ring.

Radical Addition: The addition of a radical species (e.g., •OH) to the carbon atoms of the heterocyclic ring, particularly the C2 and C5 positions, which are often susceptible to electrophilic attack. rsc.org

Once the transition states and reaction pathways are identified, rate constants are calculated using established theories. Transition State Theory (TST) is a common method for estimating rate coefficients. For more complex, multi-step reactions, especially those that are pressure-dependent, more sophisticated models like the Rice–Ramsperger–Kassel–Marcus (RRKM) theory are applied to solve a master equation, providing a more accurate determination of product yields and reaction rates under specific conditions (e.g., temperature and pressure). researchgate.net For instance, studies on the gas-phase oxidation of imidazole have used these methods to predict rate coefficients for its reaction with •OH, finding values in the order of 10-11 cm³ molecule⁻¹ s⁻¹. rsc.org Similar computational frameworks could be applied to predict the rate constants for the reactions of N-Hydroxy-1H-imidazol-5-amine with various reactants, guiding experimental studies on its stability and reactivity.

Tautomerism and Proton Transfer Dynamics

The presence of both a hydroxyl group on a nitrogen atom and a secondary amine function within the imidazole ring makes N-Hydroxy-1H-imidazol-5-amine a prime candidate for complex tautomeric equilibria. Computational studies are essential for elucidating the relative stabilities of different tautomers and the dynamics of proton transfer between them.

1-hydroxy-1H-imidazoles can undergo a characteristic prototropic tautomerization, existing in equilibrium between the N-hydroxy form and the corresponding imidazole N-oxide form. researchgate.netresearchgate.net This process involves the transfer of a proton from the oxygen atom of the hydroxyl group to the N3 nitrogen of the imidazole ring. researchgate.net

Quantum-chemical calculations have been instrumental in determining the thermodynamic and kinetic favorability of each tautomer. According to computational studies on related 1-hydroxyimidazole (B8770565) derivatives, the N-hydroxy tautomer is generally the more stable form in the gas phase. nih.govacs.org The energy barrier between the tautomers can be significant, influencing their interconversion rate. For example, quantum-chemical calculations on specific 2-aryl-1-hydroxyimidazoles have quantified the Gibbs free energy difference (ΔG) between the N-oxide and the more stable N-hydroxy tautomers, highlighting the energetic landscape of this equilibrium. nih.gov

| Compound Derivative | Phase | Gibbs Energy Difference (ΔG) (kJ mol⁻¹) | Predominant Tautomer |

|---|---|---|---|

| Annulated 1-hydroxyimidazole (4a) | Gaseous | 52.92 | N-hydroxy |

| Annulated 1-hydroxyimidazole (4a) | Solvent (DMSO) | 3.51 | N-hydroxy |

| 5-acetyl-1-hydroxyimidazole (5a) | Gaseous | 34.53 | N-hydroxy |

| 5-acetyl-1-hydroxyimidazole (5a) | Solvent (DMSO) | 8.10 | N-hydroxy |

Data derived from quantum-chemical calculations on related 1-hydroxyimidazole structures. The N-hydroxy tautomer was found to be more stable in all cases.

The equilibrium between N-hydroxy and N-oxide tautomers is highly sensitive to the surrounding environment, particularly the solvent. researchgate.netresearchgate.net The polarity of the solvent and its capacity to act as a hydrogen bond donor or acceptor can dramatically shift the tautomeric ratio. researchgate.netsonar.ch

Computational models, often incorporating continuum solvation models (like the Polarizable Continuum Model, PCM) or explicit solvent molecules, are used to predict these effects. Studies on various 1-hydroxyimidazole derivatives have shown that while the N-hydroxy form may prevail in less polar solvents, an increase in solvent polarity and hydrogen-bonding capability can stabilize the N-oxide form. researchgate.netacs.org For example, research has shown that while deuterated chloroform (B151607) (CDCl₃) and dimethyl sulfoxide (B87167) (DMSO-d6) favor the N-hydroxy tautomer, the use of a protic solvent like ethanol (B145695) can increase the population of the N-oxide tautomer. researchgate.net A similar shift has been observed when moving from DMSO-d6 to deuterated methanol (B129727) (CD₃OD), where the fraction of the N-oxide form increases. researchgate.net This stabilization is often attributed to the formation of strong intermolecular hydrogen bonds between the solvent and the N-oxide moiety. acs.org

| Compound Class | Solvent | Predominant Tautomeric Form | Reference |

|---|---|---|---|

| 2-(2-Furyl)-1-hydroxyimidazoles | Deuterated Chloroform (CDCl₃) | N-hydroxy | researchgate.net |

| d6-DMSO | N-hydroxy (stabilized) | researchgate.net | |

| Ethanol | N-hydroxy (prevailing) with N-oxide present | researchgate.net | |

| 4,5-dialkyl-2-(perfluoroindan-5-yl)-1H-imidazol-1-ols | DMSO-d6 | N-hydroxy | researchgate.net |

| CD₃OD | Shift toward N-oxide form | researchgate.net |

Molecular Dynamics Simulations and Conformational Landscape Exploration

For N-Hydroxy-1H-imidazol-5-amine, MD simulations would be used to investigate the rotational freedom around its single bonds, primarily the C5-NH₂ bond and the N1-OH bond. These simulations, which solve Newton's equations of motion for the atoms in the molecule over time, can reveal the preferred three-dimensional arrangements (conformers) and the energy barriers that separate them.

The process of exploring the conformational landscape typically involves:

Simulation: Running long-timescale MD simulations (often on the order of nanoseconds to milliseconds) to generate a trajectory that samples a wide range of possible conformations. doi.orgelifesciences.org

Landscape Mapping: Analyzing the trajectory to identify distinct, low-energy conformational states. This can be visualized as a free energy landscape, where basins represent stable or metastable conformers and the paths between them represent conformational transitions. acs.org

Kinetic Modeling: Building kinetic models, such as Markov State Models (MSMs), from the simulation data. elifesciences.org MSMs can provide a quantitative description of the conformational dynamics, including the populations of different states and the rates of interconversion between them.

Synthesis and Reactivity of N Hydroxy 1h Imidazol 5 Amine Derivatives and Analogues

Design and Synthesis of Substituted N-Hydroxy-1H-imidazol-5-amine Derivatives

The synthesis of substituted N-hydroxy-1H-imidazole derivatives is an area of significant interest due to their potential biological activities. semanticscholar.org A variety of synthetic strategies have been developed to access these and related structures.

One common and effective method for synthesizing 1-hydroxy-1H-imidazoles involves the condensation of α-dicarbonyl monoximes with aldehydes and ammonia (B1221849) or ammonium (B1175870) acetate (B1210297). researchgate.net This approach has been successfully applied to produce a range of 1-hydroxy-2,4,5-trisubstituted imidazoles. semanticscholar.org For instance, a one-pot, four-component reaction between hydroxylamine (B1172632), benzonitriles, arylglyoxals, and a 1,3-dicarbonyl compound like Meldrum's acid or dimedone in refluxing ethanol (B145695) provides a catalyst-free and efficient route to novel 2,5-diaryl-1-hydroxy-1H-imidazol-4-yl derivatives. semanticscholar.org

The proposed mechanism for this four-component reaction begins with the formation of an amidoxime (B1450833) from the reaction of hydroxylamine and benzonitrile (B105546). semanticscholar.org Concurrently, a Knoevenagel condensation occurs between the arylglyoxal and the 1,3-dicarbonyl compound. semanticscholar.org A subsequent Michael addition of the amidoxime to the resulting α,β-unsaturated γ-dicarbonyl species, followed by intramolecular cyclization and dehydration, yields the final 1-hydroxy-2,4,5-trisubstituted imidazole (B134444) derivative. semanticscholar.org

Another strategy involves a four-component reaction of hydroxylamine, a benzonitrile, Meldrum's acid, and an arylglyoxal. To optimize this reaction, various conditions were tested for the synthesis of 5-(5-(4-chlorophenyl)-1-hydroxy-2-phenyl-1H-imidazol-4-yl)-6-hydroxy-2,2-dimethyl-4H-1,3-dioxin-4-one. semanticscholar.org

Furthermore, the synthesis of 1,2,4,5-tetrasubstituted imidazoles has been achieved through a four-component protocol without the need for a metal catalyst. This method involves the reaction of an aldehyde and a dicarbonyl compound to form an enone, which then reacts with an in situ formed N-hydroxy-imidamide. Subsequent nucleophilic addition and cyclodehydration afford the 1-hydroxyimidazole (B8770565). rsc.org

The following table provides examples of synthesized N-hydroxyimidazole derivatives and their reported yields under specific reaction conditions.

| Derivative Name | Starting Materials | Reaction Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| 2-(4-Methoxyphenyl)-N-hydroxy-1H-benzo[d]imidazole-5-carboximidamide | 2-(4-Methoxyphenyl)-1H-benzo[d]imidazole-5-carbonitrile, NH2OH·HCl, KOtBu | DMSO | 82 | turkjps.org |

| 1-Hydroxy-2-(4-methoxyphenyl)-N-phenyl-1H-benzo[d]imidazole-5-carboximidamide | 1-(4-Chlorobenzyl)-2-(4-methoxyphenyl)-1H-benzo[d]imidazole-5-carbonitrile, NH2OH·HCl, KOtBu | DMSO | 72 | turkjps.org |

| N-Hydroxy-2-phenyl-1-propyl-1H-benzo[d]imidazole-5-carboximidamide | 2-Phenyl-1-propyl-1H-benzo[d]imidazole-5-carbonitrile, NH2OH·HCl, KOtBu | DMSO | 76 | turkjps.org |

Comparative Reactivity Studies of Derivatives and Structure-Reactivity Relationships

The reactivity of N-hydroxy-1H-imidazole derivatives is influenced by the nature and position of substituents on the imidazole ring. These electronic and steric factors play a crucial role in determining the molecule's behavior in chemical reactions and its interactions with biological targets.

Structure-activity relationship (SAR) studies are essential for understanding how molecular structure correlates with chemical reactivity and biological activity. For instance, in a series of imidazole-derived compounds designed as inhibitors of insulin-degrading enzyme (IDE), it was found that the carboxylic acid, imidazole, and tertiary amine moieties were critical for activity. nih.gov The substitution pattern on the imidazole ring can significantly impact the compound's inhibitory potency.

The electronic properties of substituents on the imidazole ring can affect the nucleophilicity and basicity of the nitrogen atoms, influencing reaction rates and equilibrium positions. Electron-donating groups generally increase the electron density of the ring, enhancing its nucleophilicity, while electron-withdrawing groups have the opposite effect. The position of these substituents is also critical, as it can direct the outcome of reactions such as electrophilic substitution.

The imidazole ring itself is a versatile pharmacophore due to its ability to participate in various non-covalent interactions, including hydrogen bonding and π-π stacking. mdpi.com The N-hydroxy group introduces an additional site for hydrogen bonding and potential metal chelation, which can be critical for biological activity.

The following table illustrates the impact of different substituents on the reactivity or biological activity of imidazole derivatives.

| Compound Series | Key Structural Feature | Observed Reactivity/Activity Trend | Reference |

|---|---|---|---|

| Imidazole-derived IDE inhibitors | Presence of carboxylic acid, imidazole, and tertiary amine | These groups were found to be critical for inhibitory activity against IDE. | nih.gov |

| Imidazole-coumarin conjugates | Hydrogen at N(1) of imidazole and various substituents on coumarin | Enhanced anti-HCV activity and selectivity. | mdpi.com |

| 2-Aryl-5-cyano-1-(2-hydroxyaryl)-1H-imidazole-4-carboxamides | Presence of a 2-hydroxyphenyl group | Directs the regioselective synthesis of the imidazole product. | acs.org |

Development of Libraries of N-Hydroxy Imidazole Compounds

The development of compound libraries is a cornerstone of modern drug discovery and materials science, enabling the high-throughput screening of molecules for desired properties. The synthesis of libraries of N-hydroxy imidazole compounds allows for the systematic exploration of the chemical space around this scaffold.

Multicomponent reactions (MCRs) are particularly well-suited for the rapid generation of diverse compound libraries from simple starting materials in a single step. The previously mentioned four-component synthesis of 1-hydroxy-2,4,5-trisubstituted imidazoles is an excellent example of an MCR that can be used to build a library of these compounds by varying the starting benzonitriles, arylglyoxals, and 1,3-dicarbonyl compounds. semanticscholar.org

Another approach to library development involves the parallel synthesis of related compounds. For example, a library of imidazolium-based compounds was synthesized and characterized to explore their potential applications. researchgate.net Similarly, the development of efficient synthetic routes to 5-amino and 5-iminoimidazo[1,2-a]imidazoles via a three-component reaction has led to the creation of a library of these fused heterocyclic systems with wide structural diversity. frontiersin.org

The following table presents an example of a set of compounds that could form part of a library, showcasing the structural diversity achievable.

| Compound Structure | Synthetic Strategy | Potential Diversity Points | Reference |

|---|---|---|---|

| 1-Hydroxy-2,4,5-trisubstituted imidazoles | Four-component reaction | Varying benzonitriles, arylglyoxals, and 1,3-dicarbonyl compounds | semanticscholar.org |

| 5-Aminoimidazo[1,2-a]imidazoles | Three-component reaction | Varying 2-aminoimidazoles, aldehydes, and isocyanides | frontiersin.org |

| Imidazolium-based compounds | Stepwise synthesis | Varying substituents on the imidazole nitrogen atoms | researchgate.net |

Functional Group Transformations on Derived Imidazole Systems

Once the core N-hydroxy imidazole scaffold is synthesized, further chemical diversity can be introduced through various functional group transformations. These modifications are crucial for fine-tuning the properties of the molecule, such as its reactivity, solubility, and biological activity.

A common transformation is the alkylation or acylation of the N-hydroxy group or other reactive sites on the imidazole ring. For example, the N-hydroxy group can be converted to other oxy derivatives to better suit substrate-catalyst interactions in asymmetric catalysis. beilstein-journals.org

Another important transformation is the conversion of one functional group into another. For instance, a nitrile group on the imidazole ring can be hydrolyzed to a carboxylic acid or reduced to an amine. The synthesis of N-hydroxy benzamidine (B55565) derivatives has been achieved by reacting benzimidazole (B57391) carbonitriles with hydroxylamine. turkjps.org

Denitrogenative transformation of related heterocyclic systems can also lead to functionalized imidazoles. An efficient method for synthesizing 2-substituted 1H-imidazole derivatives involves the acid-mediated denitrogenative transformation of 5-amino-1,2,3-triazole derivatives. mdpi.com

The following table provides examples of functional group transformations performed on imidazole-containing molecules.

| Starting Material | Reagents and Conditions | Product | Transformation Type | Reference |

|---|---|---|---|---|

| Benzimidazole carbonitriles | NH2OH·HCl, KOtBu, DMSO | N-hydroxy benzamidine derivatives | Addition to nitrile | turkjps.org |

| 5-Amino-1,2,3-triazoles | Acidic conditions | 2-Substituted 1H-imidazoles | Denitrogenative rearrangement | mdpi.com |

| α-Hydroxy group on a thiazolone adduct | Periodic acid | Carboxylic acid | Oxidative cleavage | beilstein-journals.org |

Future Directions and Emerging Research Avenues in N Hydroxy 1h Imidazol 5 Amine Chemistry

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of substituted imidazoles and N-hydroxyimidazoles has been the subject of considerable research, yet the development of efficient, sustainable, and regioselective methods remains a key objective. rsc.org Future efforts for synthesizing N-Hydroxy-1H-imidazol-5-amine and its derivatives will likely focus on moving beyond traditional multi-step procedures towards more innovative and environmentally benign strategies.

Promising approaches include one-pot, multi-component reactions (MCRs), which offer significant advantages in terms of efficiency, atom economy, and reduced waste. For instance, a four-component reaction has been successfully used for the synthesis of 1-hydroxy-2,4,5-trisubstituted imidazoles from hydroxylamine (B1172632), benzonitriles, arylglyoxals, and 1,3-dicarbonyl compounds in ethanol (B145695) without a catalyst. arkat-usa.orgresearchgate.net Adapting such MCRs could provide a direct and modular route to diversely substituted N-hydroxy-imidazol-5-amine analogs.

Furthermore, the principles of green chemistry are increasingly being integrated into synthetic organic chemistry. mdpi.com Methodologies employing sustainable reaction media, such as deep eutectic solvents (DES), have been reported for the synthesis of 2-amino imidazole (B134444) derivatives. mdpi.com Microwave-assisted organic synthesis (MAOS) is another green technique that can accelerate reaction times and improve yields, as demonstrated in the Strecker reaction for preparing imidazo[1,2-a]imidazole-3-amine derivatives. researchgate.net The application of these sustainable techniques could lead to more efficient and eco-friendly protocols for N-Hydroxy-1H-imidazol-5-amine.

| Methodology | Description | Potential Advantages | Relevant Research |

|---|---|---|---|

| Multi-Component Reactions (MCRs) | One-pot synthesis involving three or more starting materials to form a complex product, minimizing intermediate isolation steps. | High atom economy, operational simplicity, reduced waste, rapid access to molecular diversity. | rsc.orgarkat-usa.orgresearchgate.net |

| Microwave-Assisted Organic Synthesis (MAOS) | Utilizes microwave energy to heat reactions, often leading to dramatic reductions in reaction times and improved yields. | Rapid heating, enhanced reaction rates, higher yields, improved purity. | researchgate.net |

| Deep Eutectic Solvents (DES) | Use of biodegradable and low-cost eutectic mixtures (e.g., choline (B1196258) chloride/urea) as alternative green reaction media. | Environmentally benign, recyclable, can enhance reactivity and selectivity. | mdpi.com |

| Catalyst-Free Synthesis | Reactions that proceed efficiently under reflux or other conditions without the need for a metal or acid/base catalyst. | Avoids catalyst cost and toxicity, simplifies product purification. | arkat-usa.orgresearchgate.net |

Exploration of N-Hydroxy-1H-imidazol-5-amine as a Precursor in Diverse Chemical Syntheses

The inherent functionalities of N-Hydroxy-1H-imidazol-5-amine—the N-hydroxy group, the amino group, and the imidazole core—make it a versatile building block for the synthesis of more complex heterocyclic systems. The N-hydroxyimidazole moiety is a known precursor for generating NH-imidazoles and can be used to direct further functionalization. rsc.org

Future research will likely explore the differential reactivity of the N-hydroxy and C5-amino groups to achieve selective transformations. For example, the amino group could be a handle for constructing fused-ring systems, analogous to the synthesis of imidazo[1,2-a]imidazoles from 2-aminoimidazole precursors. researchgate.net The N-hydroxy group can be readily converted to the corresponding N-H imidazole or alkylated, providing pathways to different classes of compounds. rsc.org

The diaminomaleonitrile (B72808) (DAMN) based synthesis of highly substituted imidazoles highlights how amino-functionalized precursors can undergo regioselective cyclization, a principle that could be extended to N-Hydroxy-1H-imidazol-5-amine. acs.orgnih.gov Its use as a pronucleophile in asymmetric catalysis, similar to how 1H-imidazol-4(5H)-ones are used to create quaternary amino acids, presents another exciting avenue for exploration. beilstein-journals.org The compound's potential as a ligand for creating metal complexes is also a significant area for future study, given the known ability of imidazole derivatives to chelate transition metals. arkat-usa.org

Advanced Theoretical Modeling for Predictive Chemistry and Reaction Design

Computational chemistry provides powerful tools for understanding and predicting the behavior of molecules, which can accelerate the design of new reactions and materials. bohrium.com For N-Hydroxy-1H-imidazol-5-amine, advanced theoretical modeling will be indispensable for elucidating its fundamental properties.

Density Functional Theory (DFT) calculations can be employed to investigate the molecule's electronic structure, tautomeric equilibria (e.g., between the N-hydroxy and N-oxide forms), and geometric parameters. bohrium.comrsc.org Understanding the relative stability of different tautomers is crucial, as it governs the molecule's reactivity and interactions. mdpi.com Computational studies can also predict key properties like bond dissociation energies (BDEs), which are vital for assessing the potential of the N-hydroxy group to form N-oxyl radicals. nih.gov

Furthermore, modeling can be used to design and predict the outcomes of synthetic routes. For instance, computational analysis of reaction pathways can reveal the role of substituents and reaction conditions in controlling regioselectivity, as demonstrated in the synthesis of 2-aryl-5-cyano-1-(2-hydroxyaryl)-1H-imidazole-4-carboxamides. acs.orgnih.gov Simulating reaction mechanisms, such as the formation of N-oxyl radicals or the steps in a catalytic cycle, can provide insights that are difficult to obtain experimentally and guide the development of new applications. nih.govnih.gov

| Modeling Technique | Area of Application | Predicted Properties/Outcomes | Relevant Research |

|---|---|---|---|

| Density Functional Theory (DFT) | Electronic Structure & Reactivity | Molecular orbitals (HOMO/LUMO), charge distribution, reaction site prediction. | bohrium.com |

| Quantum Chemical Calculations | Tautomerism & Isomerism | Relative energies and stability of N-hydroxy vs. N-oxide tautomers. | rsc.org |

| Reaction Path Modeling | Mechanism Elucidation | Transition state geometries and energies, activation barriers, reaction kinetics. | acs.orgnih.gov |

| Bond Dissociation Energy (BDE) Calculation | Radical Chemistry | Prediction of N-O bond strength to assess feasibility of N-oxyl radical formation. | nih.gov |

Integration of N-Hydroxy Imidazole Chemistry with Catalysis and Materials Science (e.g., N-oxyl radical precursors for C-H activation)

A particularly exciting frontier for N-hydroxy imidazole chemistry lies at the intersection of catalysis and materials science. N-oxyl radicals are powerful tools in organic synthesis, capable of mediating a variety of transformations, most notably the direct functionalization of C–H bonds. nih.govrsc.org While N-hydroxyphthalimide (NHPI) is a well-known precursor for these radicals, there is a need for new scaffolds with tunable properties. nih.govscispace.com

Research on N-hydroxybenzimidazoles (NHBIs) has shown that this heterocyclic core can serve as a structurally modifiable platform for generating N-oxyl radicals for C–H functionalization reactions. nih.govrsc.org The electronic properties and catalytic performance of these radicals can be fine-tuned by introducing substituents onto the benzimidazole (B57391) skeleton. nih.gov By extension, N-Hydroxy-1H-imidazol-5-amine offers a novel and highly adaptable platform for designing a new class of organoradical catalysts. The presence of the C5-amino group provides an additional site for modification, allowing for precise tuning of the radical's steric and electronic properties to achieve specific reactivity and selectivity in C–H activation or oxidative C-O coupling reactions. researchgate.net The proposed mechanism often involves the N-hydroxy compound being oxidized to an N-oxyl radical, which then abstracts a hydrogen atom from a substrate to initiate a radical chain process. nih.govscispace.com

Beyond C-H activation, the imidazole core is a key component in various functional materials. mdpi.comopenmedicinalchemistryjournal.com For example, vinyl-substituted imidazoles are used to create oxygen-binding polymer membranes. openmedicinalchemistryjournal.com The unique functionalities of N-Hydroxy-1H-imidazol-5-amine could be leveraged to develop novel polymers, coordination complexes, or materials for electronic applications, making this an area ripe for exploration.

Q & A

Basic Questions

Q. How can the molecular structure of N-Hydroxy-1H-imidazol-5-amine be determined experimentally?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Crystals are grown via slow evaporation or diffusion methods. Data collection involves a diffractometer (e.g., Bruker D8 Venture) with Mo-Kα radiation. Structure solution uses direct methods (SHELXS/SHELXD), followed by refinement (SHELXL) to optimize bond lengths, angles, and displacement parameters. Validate with R-factor (<5%), wR-factor (<15%), and data-to-parameter ratio (>15:1) . Discrepancies in hydrogen atom placement may arise; neutron diffraction or DFT-assisted refinement can resolve these .

Q. What spectroscopic techniques are critical for characterizing N-Hydroxy-1H-imidazol-5-amine?

- Methodological Answer :

- IR Spectroscopy : Identify functional groups (N–H stretch: 3200–3400 cm⁻¹; O–H stretch: 2500–3300 cm⁻¹; C=N: 1600–1680 cm⁻¹).

- NMR : ¹H NMR detects aromatic protons (δ 6.5–8.5 ppm) and hydroxy/amine protons (δ 4–6 ppm, broad). ¹³C NMR confirms imidazole ring carbons (δ 120–150 ppm).

- Mass Spectrometry : High-resolution ESI-MS determines molecular ion ([M+H]⁺) and fragmentation patterns to validate structure .

Q. How can synthetic routes for N-Hydroxy-1H-imidazol-5-amine be optimized?

- Methodological Answer : Base-promoted cyclization of amidines with ketones (e.g., K₂CO₃ in DMF at 80°C) is effective. Monitor reaction progress via TLC. Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water). Yield improvements (60–80%) require stoichiometric control of hydroxylamine and pH adjustment (pH 6–7) to minimize side reactions .

Advanced Research Questions

Q. How do hydrogen bonding networks influence the stability of N-Hydroxy-1H-imidazol-5-amine in the solid state?

- Methodological Answer : Perform graph set analysis (Etter’s formalism) on SCXRD data to classify H-bond motifs (e.g., D = donor, A = acceptor). For N-Hydroxy-1H-imidazol-5-amine, expect chains ( C(4) ) or rings ( R₂²(8) ) formed by N–H⋯O and O–H⋯N interactions. Compare packing coefficients (0.65–0.75) to predict polymorphism. Thermal gravimetric analysis (TGA) correlates H-bond strength with decomposition temperatures .

Q. What computational approaches validate electronic properties and reactivity of N-Hydroxy-1H-imidazol-5-amine?

- Methodological Answer :

- DFT Calculations : Use B3LYP/6-311+G(d,p) to optimize geometry, calculate frontier orbitals (HOMO-LUMO gap ~5 eV), and map electrostatic potential (ESP) to predict nucleophilic/electrophilic sites.

- Molecular Dynamics (MD) : Simulate solvent interactions (water, DMSO) to assess solubility. Correlate with experimental logP values .

Q. How can contradictions in thermodynamic data (e.g., ΔfH°) for imidazole derivatives be resolved?

- Methodological Answer : Use differential scanning calorimetry (DSC) to measure enthalpy of formation (ΔfH°solid). Cross-validate with combustion calorimetry (ΔcH°) and sublimation studies (ΔsubH). For discrepancies >5%, reassess sample purity (HPLC >98%) or apply group additivity models (e.g., Benson’s method) .

Q. What strategies mitigate challenges in crystallizing N-Hydroxy-1H-imidazol-5-amine?

- Methodological Answer : Screen solvents (DMF, acetonitrile, THF) via high-throughput crystallization robots. Additives (ionic liquids, crown ethers) can template specific polymorphs. For twinning, use SHELXL’s TWIN/BASF commands. If crystals are microcrystalline, switch to powder XRD and Rietveld refinement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.